molecular formula C11H15NO10 B12615517 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name) CAS No. 917573-07-0

2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name)

Cat. No.: B12615517
CAS No.: 917573-07-0
M. Wt: 321.24 g/mol
InChI Key: AIABQUCPFJKZDN-XRVVJQKQSA-N
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Description

2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of multiple carboxyl groups and an amino group, making it a versatile molecule in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable amino acid derivative with a dicarboxylic acid under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to optimize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxo acids, amino alcohols, and substituted carboxylic acids .

Scientific Research Applications

2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The compound’s carboxyl and amino groups enable it to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid is unique due to its combination of carboxyl and amino groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

917573-07-0

Molecular Formula

C11H15NO10

Molecular Weight

321.24 g/mol

IUPAC Name

2-[1-carboxyethyl-[(1S)-1,2-dicarboxyethyl]amino]butanedioic acid

InChI

InChI=1S/C11H15NO10/c1-4(9(17)18)12(5(10(19)20)2-7(13)14)6(11(21)22)3-8(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t4?,5-,6?/m0/s1

InChI Key

AIABQUCPFJKZDN-XRVVJQKQSA-N

Isomeric SMILES

CC(C(=O)O)N([C@@H](CC(=O)O)C(=O)O)C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C(=O)O)N(C(CC(=O)O)C(=O)O)C(CC(=O)O)C(=O)O

Origin of Product

United States

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